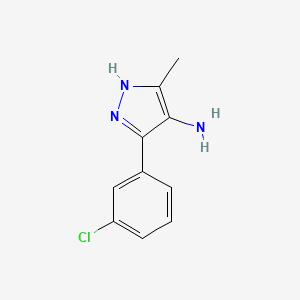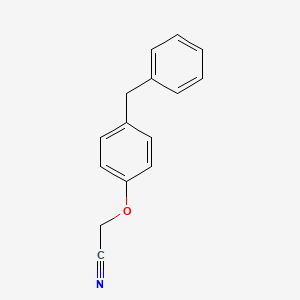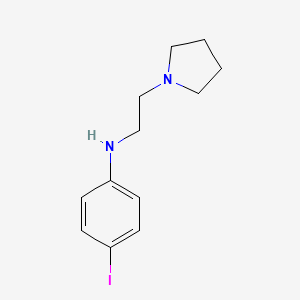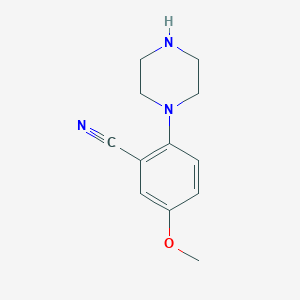
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The presence of a chlorophenyl group and a methyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde. One common method includes the reaction of 3-chlorobenzaldehyde with methylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-(3-chlorophenyl)-3-formyl-1H-pyrazol-4-amine.
Reduction: Formation of 5-(phenyl)-3-methyl-1H-pyrazol-4-amine.
Substitution: Formation of various N-substituted pyrazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound exhibits potential anti-inflammatory and analgesic properties. It is being investigated for its ability to modulate specific pathways involved in inflammation and pain.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to its observed biological effects. The presence of the chlorophenyl group enhances its binding affinity to certain targets, making it a potent inhibitor.
類似化合物との比較
- 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-amine
- 5-(3-bromophenyl)-3-methyl-1H-pyrazol-4-amine
- 5-(3-chlorophenyl)-3-ethyl-1H-pyrazol-4-amine
Comparison: Compared to its analogs, 3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine exhibits unique reactivity due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence its chemical and biological properties. For instance, the 3-chlorophenyl derivative may have different binding affinities and selectivities compared to the 4-chlorophenyl derivative. Additionally, the presence of a methyl group at the 3-position of the pyrazole ring can affect its steric and electronic properties, further distinguishing it from other similar compounds.
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3,(H,13,14) |
InChIキー |
KFQLHMIRRQQEFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC(=CC=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)

![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[4-(pentadecyloxy)benzene]](/img/structure/B8530115.png)





